molecular formula C9H12ClN B15135618 1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride

1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride

Cat. No.: B15135618
M. Wt: 178.70 g/mol
InChI Key: RHAAGWRBIVCBSY-AFPZDCKGSA-N
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Description

1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride: is a deuterated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride typically involves multiple steps:

    Deuteration of Indene: Indene is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Amination: The deuterated indene undergoes amination, where an amine group is introduced at the 1-position.

    Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Catalytic Deuteration: Using a deuterium gas and a suitable catalyst to achieve high levels of deuteration.

    Continuous Flow Reactors: For the amination step to ensure consistent quality and yield.

    Crystallization: To purify the final hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride can undergo various chemical reactions:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, Acyl chlorides.

Major Products

    Oxidation: Formation of deuterated ketones or aldehydes.

    Reduction: Formation of deuterated hydrocarbons.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Investigated for its potential effects on biological systems due to the presence of deuterium.

    Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs which may have improved metabolic stability.

    Industry: Utilized in the synthesis of other deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism by which 1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride exerts its effects involves:

    Molecular Targets: The amine group can interact with various biological targets, including enzymes and receptors.

    Pathways: Deuterium substitution can alter the metabolic pathways, potentially leading to slower metabolism and longer duration of action.

Comparison with Similar Compounds

Similar Compounds

    Indene: The non-deuterated parent compound.

    Deuterated Benzene: Another deuterated aromatic compound.

    Deuterated Toluene: A deuterated derivative of toluene.

Uniqueness

1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride is unique due to:

    High Level of Deuteration: Provides distinct advantages in NMR spectroscopy and metabolic studies.

    Specific Amination: The presence of the amine group at the 1-position offers unique reactivity and potential biological activity.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

178.70 g/mol

IUPAC Name

1,2,2,3,3,4,5,6,7-nonadeuterioinden-1-amine;hydrochloride

InChI

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/i1D,2D,3D,4D,5D2,6D2,9D;

InChI Key

RHAAGWRBIVCBSY-AFPZDCKGSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(C(C2([2H])N)([2H])[2H])([2H])[2H])[2H])[2H].Cl

Canonical SMILES

C1CC2=CC=CC=C2C1N.Cl

Origin of Product

United States

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